N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide
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Overview
Description
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide typically involves multiple steps. One common method is the nucleophilic substitution reaction on 1,4-dimethoxybenzene by the anions of 5-phenyl-1H-tetrazole . This reaction is often carried out under paired electrosynthesis conditions . Another synthetic route involves the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods
Industrial production methods for tetrazole derivatives like this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts such as lanthanum nitrate hexahydrate in a condensation reaction .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Cycloaddition: The compound can participate in [3+2] cycloaddition reactions with nitriles.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Sodium azide
- Dicyandiamide
- Molecular iodine
- Lanthanum nitrate hexahydrate
Major Products Formed
The major products formed from these reactions are typically tetrazole derivatives with various functional groups, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide has several scientific research applications, including:
Medicinal Chemistry: Tetrazole derivatives are known for their pharmacological activities, such as hypotensive, antiviral, antimicrobial, and antiallergic properties.
Materials Science: The compound can be used as a ligand in the solvothermal synthesis of 3D polyoxometalate-based silver coordination polymers.
Corrosion Inhibition: It has been investigated for its ability to inhibit the corrosion of copper in salt water.
Mechanism of Action
The mechanism of action of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide involves its interaction with molecular targets and pathways. Tetrazole derivatives often act as ligands, binding to metal ions and forming coordination complexes . These complexes can exhibit various biological activities, such as enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-Phenyl-1H-tetrazole
- 4-(1H-tetrazol-5-yl)benzoic acid
Uniqueness
N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide is unique due to its specific structure, which combines a tetrazole ring with a phenyl group and a propanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[4-[(1-phenyltetrazol-5-yl)methoxy]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-2-17(23)18-13-8-10-15(11-9-13)24-12-16-19-20-21-22(16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNLVOVMXJHCJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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